NSC-658497 is a small molecule compound identified as an inhibitor of the Son of Sevenless 1 (SOS1) protein, which plays a crucial role in the activation of RAS proteins. RAS proteins are critical regulators of cell proliferation and survival, and their dysregulation is implicated in various cancers. NSC-658497 has emerged as a promising candidate for targeting RAS signaling pathways, particularly in the context of RAS-driven malignancies. Its chemical structure allows it to effectively bind to the catalytic site of SOS1, thereby inhibiting its guanine nucleotide exchange factor (GEF) activity, which is essential for RAS activation .
These steps culminate in the production of NSC-658497, which can be further purified and characterized using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
The biological activity of NSC-658497 has been extensively studied in vitro and in vivo. It has been shown to inhibit cell proliferation in various cancer cell lines that express mutant RAS proteins. In particular, it exhibits significant cytotoxic effects against pancreatic cancer cell lines, with an IC50 value indicating effective inhibition of cellular proliferation. The compound's mechanism involves disrupting the interaction between SOS1 and RAS, thereby preventing RAS activation and subsequent downstream signaling that promotes tumor growth .
NSC-658497 has potential applications in cancer therapy, particularly for tumors driven by aberrant RAS signaling. Its ability to inhibit SOS1 makes it a valuable tool for researchers studying RAS-related pathways and developing targeted therapies for RAS-dependent cancers. Additionally, it may serve as a lead compound for further optimization in drug development aimed at enhancing its efficacy and selectivity against specific cancer types .
Interaction studies involving NSC-658497 have demonstrated its specific binding affinity for SOS1. These studies typically utilize biochemical assays to assess the competitive inhibition of SOS1-RAS interactions. The compound's binding kinetics indicate that it effectively competes with RAS for binding to SOS1, thus inhibiting the GEF activity critical for RAS activation. Further studies are needed to explore its interactions with other proteins within the RAS signaling pathway and its effects on cellular signaling networks .
Several compounds exhibit structural and functional similarities to NSC-658497, particularly those targeting the RAS signaling pathway or acting as GEF inhibitors. Here are some notable examples:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| NSC-659487 | Inhibits SOS1-mediated GEF activity | More potent against specific RAS mutants |
| N-(1-Acryloylazetidin-3-yl)-2-(5-bromo-3-(5-methoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-indol-1-yl)acetamide | Targets KRAS G12C mutations | Covalent binding mechanism |
| GDC-6036 | Inhibits mutant KRAS | Selective for KRAS G12C mutations |
| BI-2852 | Inhibits SOS1-Ras interaction | Dual-action mechanism |
These compounds share a common goal of modulating RAS signaling but differ in their specificity and binding mechanisms. NSC-658497 stands out due to its direct inhibition of SOS1 and its potential application across various cancer types driven by mutant RAS proteins .
NSC-658497 represents a synthetic organic compound that has been systematically characterized and registered within multiple chemical databases [1] [2] [3]. The compound is officially designated under the International Union of Pure and Applied Chemistry nomenclature as 3-[[5-[(4-Nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylidene]chromene-2,4-dione [4] [19]. This systematic name reflects the complex molecular architecture and functional group arrangement present within the compound structure.
The Chemical Abstracts Service has assigned registry number 909197-38-2 to this compound, providing a unique identifier for chemical database searches and regulatory documentation [1] [2] [3]. The compound is commonly referenced by its National Cancer Institute designation NSC-658497, which originated from its inclusion in the National Cancer Institute Developmental Therapeutics Program Open Chemical Repository [6] [8].
| Property | Value |
|---|---|
| Chemical Name (IUPAC) | 3-[[5-[(4-Nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylidene]chromene-2,4-dione |
| Common Name | NSC-658497 |
| CAS Registry Number | 909197-38-2 |
| Molecular Formula | C₂₀H₁₀N₂O₆S₂ |
| Molecular Weight | 438.43 Da |
| Synonyms | NSC 658497; (Z)-3-(((Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)methylene)chroman-2,4-dione |
Alternative nomenclature designations include the simplified form (Z)-3-(((Z)-5-(4-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)methylene)chroman-2,4-dione, which emphasizes the stereochemical configuration of the double bond linkages [7] [10]. The compound has also been cataloged under various supplier-specific identifiers across multiple chemical vendors and research institutions [18] [19].
The molecular structure of NSC-658497 exhibits a complex arrangement of heterocyclic and aromatic systems that contribute to its distinctive chemical and biological properties [8]. The compound possesses a molecular formula of C₂₀H₁₀N₂O₆S₂ with a calculated molecular weight of 438.43 daltons [1] [2] [3]. Structural elucidation studies have revealed three primary structural components that define the compound's overall architecture.
The central core structure incorporates a rhodanine moiety, specifically a 2-thio-4-oxothiazolidine ring system that serves as the foundational scaffold [8] [11]. This five-membered heterocyclic ring contains both nitrogen and sulfur heteroatoms, providing multiple sites for chemical reactivity and molecular interactions [11] [13]. The rhodanine core is characterized by the presence of both thiocarbonyl and carbonyl functional groups, which contribute to the compound's electrophilic character.
| Parameter | Value |
|---|---|
| Standard InChI | InChI=1S/C20H10N2O6S2/c23-17-13-3-1-2-4-15(13)28-19(25)14(17)10-21-18(24)16(30-20(21)29)9-11-5-7-12(8-6-11)22(26)27/h1-10H/b14-10-,16-9- |
| Standard InChI Key | DJFUFNNDOAUACG-FUVGAYRCSA-N |
| SMILES | O=C1/C(C(C2=C(O1)C=CC=C2)=O)=C\N(C/3=O)C(SC3=C/C4=CC=C(N+=O)C=C4)=S |
| Core Structure | Rhodanine (2-thio-4-oxothiazolidine) |
| Key Functional Groups | Benzopyran moiety, Nitrophenyl group, Thiazolidine ring |
| Structural Features | Contains double bond linkers with Z-configuration |
The benzopyran moiety represents the second major structural component, consisting of a fused benzene and pyran ring system that extends from the rhodanine core through a methylene bridge [8]. This aromatic system contributes to the compound's hydrophobic character and provides a planar surface for potential protein-binding interactions [8]. The benzopyran unit is connected to the rhodanine core via an exocyclic double bond that exhibits Z-stereochemistry.
The third structural element consists of a 4-nitrophenyl group attached to the rhodanine ring through another exocyclic double bond linkage [8]. The nitrophenyl substituent introduces additional polar character to the molecule while maintaining aromatic conjugation throughout the extended π-system [8]. The nitro group serves as a strong electron-withdrawing substituent that influences the electronic distribution across the entire molecular framework.
Structure-activity relationship studies have demonstrated that modifications to these structural components significantly affect the compound's biological activity [8]. Elimination of the benzene ring within the benzopyran system while retaining the pyran substitutions resulted in enhanced potency with an inhibition constant of 10.8 micromolar [8]. Conversely, removal of the nitro functional group led to a three-fold decrease in biological activity, indicating the importance of this electron-withdrawing substituent for optimal molecular recognition [8].
The physicochemical properties of NSC-658497 have been characterized through both experimental measurements and computational predictions, providing comprehensive data on the compound's chemical behavior and potential pharmaceutical applications [1] [2] [18]. The compound exhibits properties typical of small-molecule organic compounds containing multiple aromatic systems and polar functional groups.
The predicted density of NSC-658497 is 1.66 grams per cubic centimeter, reflecting the presence of sulfur atoms and the compact molecular architecture [4]. The topological polar surface area has been calculated as 106.82 square angstroms, indicating moderate polarity that may influence membrane permeability and solubility characteristics [18]. The calculated logarithm of the partition coefficient (LogP) value of 3.4818 suggests moderate lipophilicity, which is consistent with the presence of both hydrophobic aromatic systems and polar functional groups [18].
| Property | Value |
|---|---|
| Density (predicted) | 1.66 g/cm³ |
| Topological Polar Surface Area (TPSA) | 106.82 Ų |
| LogP (calculated) | 3.4818 |
| H-Bond Acceptors | 8 |
| H-Bond Donors | 0 |
| Rotatable Bonds | 3 |
| Appearance | Solid powder |
| Storage Conditions | Store in dry conditions at 2-8°C |
The hydrogen bonding capacity analysis reveals eight potential hydrogen bond acceptor sites distributed among the oxygen and nitrogen atoms within the molecular structure [18]. Notably, the compound contains zero hydrogen bond donor sites, indicating limited capacity for donating hydrogen bonds in intermolecular interactions [18]. The molecular flexibility is constrained by the presence of only three rotatable bonds, suggesting a relatively rigid molecular conformation [18].
Physical appearance descriptions indicate that NSC-658497 exists as a solid powder under standard laboratory conditions [18] [19]. Storage recommendations specify maintenance under dry conditions at temperatures between 2 and 8 degrees Celsius to preserve chemical stability and prevent degradation [10] [18]. The compound demonstrates stability for periods exceeding two years when stored under appropriate conditions [10].
Spectroscopic characterization studies have provided additional insights into the compound's physical properties [8]. Ultraviolet-visible absorption spectroscopy measurements confirm that NSC-658497 does not exhibit significant absorption at wavelengths commonly used in fluorescence-based biochemical assays, thereby avoiding potential spectroscopic interference in experimental applications [8]. The extended conjugated system contributes to the compound's chromophoric properties and influences its interaction with electromagnetic radiation.
The rhodanine structural framework serves as the fundamental building block of NSC-658497, providing both the chemical reactivity and structural stability necessary for its biological activity [11] [12]. Rhodanine, systematically named 2-thio-4-oxothiazolidine, represents a five-membered heterocyclic organic compound that was first discovered in 1877 by Marceli Nencki [11]. This heterocyclic system has since become an important scaffold in medicinal chemistry due to its diverse biological activities and synthetic accessibility.
The rhodanine core structure contains two sulfur atoms and one nitrogen atom within its five-membered ring system [11] [12]. The ring incorporates both thiocarbonyl and carbonyl functional groups, creating multiple sites for chemical modification and molecular recognition [13] [16]. The presence of these electron-deficient centers provides electrophilic character that facilitates interactions with nucleophilic biological targets [13].
| Characteristic | Description |
|---|---|
| Core Ring System | 2-thio-4-oxothiazolidine |
| Ring Size | 5-membered heterocycle |
| Heteroatoms | Nitrogen, Sulfur (2 atoms) |
| Key Positions for Modification | Position 3 (N) and Position 5 (C) |
| Chemical Reactivity Centers | Nucleophilic S and N centers, Electrophilic thiocarbonyl C |
| Structural Classification | Thiazolidine derivative |
| Typical Applications | Medicinal chemistry, biochemistry, coordination chemistry |
Chemical reactivity analysis reveals that the rhodanine ring system contains multiple reactive centers that contribute to its versatility in synthetic applications [13] [16]. The sulfur and nitrogen atoms serve as nucleophilic centers, while the thiocarbonyl carbon atom functions as an electrophilic site [13]. The methylene carbon at position 5 of the rhodanine ring acts as a nucleophilic center in organic synthesis reactions [13]. This combination of nucleophilic and electrophilic sites enables diverse chemical transformations and molecular interactions.
The most reactive positions within the rhodanine framework are located at positions 3 and 5, which determine the major directions for heterocycle modification [16]. Position 3 corresponds to the nitrogen atom, which can undergo substitution reactions to introduce various functional groups [16]. Position 5 represents the methylene carbon, which readily participates in condensation reactions with aldehydes and ketones to form extended conjugated systems [16]. In NSC-658497, both of these positions have been modified through the attachment of the benzopyran and nitrophenyl substituents.
Crystallographic studies of rhodanine derivatives have provided detailed geometric parameters that define the structural characteristics of this heterocyclic system [12] [17]. X-ray crystal structure determinations have established consistent bond lengths and angles within the five-membered ring, confirming the planar geometry of the rhodanine core [12] [17]. These structural features contribute to the rigid conformation observed in rhodanine-containing compounds and influence their biological activity profiles.
The synthetic accessibility of rhodanine derivatives has made this structural class attractive for pharmaceutical applications [11] [15]. Traditional synthetic approaches involve the reaction of carbon disulfide, ammonia, and chloroacetic acid, which proceeds through an intermediate dithiocarbamate [11] [13]. Alternative synthetic routes utilize the condensation of thiourea with chloroacetic acid derivatives under acidic conditions [15]. These established synthetic methodologies enable the preparation of diverse rhodanine analogs for structure-activity relationship studies.
NSC-658497, identified by Chemical Abstracts Service number 909197-38-2, represents a complex heterocyclic compound with the molecular formula C₂₀H₁₀N₂O₆S₂ and a molecular weight of 438.43 Da [1] [2] [3]. The compound exhibits a sophisticated molecular architecture characterized by three distinct ring systems interconnected through conjugated linkers, forming an extended π-electron system that contributes significantly to its biological activity [4].
The molecular structure comprises a central rhodanine core (2-thioxothiazolidin-4-one) linked to a chromane-2,4-dione moiety and a 4-nitrophenyl group through two separate methylene bridges [2] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as (3Z)-3-[[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]methylidene]chromene-2,4-dione [2] [3], emphasizing the Z-geometric configuration at both double bond positions.
The compound exhibits achiral stereochemistry with no defined stereocenters, yet possesses two E/Z isomeric centers that are critical for its biological activity [5]. The molecular geometry adopts a predominantly planar conformation due to extensive conjugation throughout the π-system, which constrains rotational freedom and maintains the compound in its bioactive configuration [4]. The exact mass determination by high-resolution mass spectrometry yields 437.998 Da, confirming the elemental composition and structural integrity [6].
Computational analysis reveals a topological polar surface area of 106.82 Ų and a calculated LogP value of 3.4818, indicating moderate lipophilicity suitable for cellular membrane permeation [7]. The molecular volume and electronic distribution patterns contribute to the compound's ability to interact specifically with the hydrophobic cavity within the Son of Sevenless homolog 1 catalytic site [4].
The structural architecture of NSC-658497 encompasses several critical functional groups that collectively determine its pharmacological properties and binding characteristics. The rhodanine core, containing both nitrogen and sulfur heteroatoms, serves as the central scaffold providing conformational rigidity and electronic properties essential for Son of Sevenless homolog 1 recognition [1] [4]. This five-membered heterocycle incorporates a thiocarbonyl group (C=S) that participates in tautomeric equilibria and contributes to the compound's reactivity profile.
The thiazolidinone ring system, specifically the 2-thioxothiazolidin-4-one structure, represents a privileged scaffold in medicinal chemistry known for diverse biological activities [8] [9]. Within NSC-658497, this moiety provides the structural foundation for interactions with the hydrophobic residues in the Son of Sevenless homolog 1 binding pocket, particularly isoleucine 825 and surrounding residues [4].
The chromane ring system, derived from chromene-2,4-dione, constitutes a benzopyran framework that maps directly to the hydrophobic cavity within the Son of Sevenless homolog 1 catalytic site [4]. This aromatic system contributes to π-π stacking interactions and serves as an anchoring point within the enzyme's active site. The dicarbonyl functionality within the chromane moiety (positions 2 and 4) provides additional electronic conjugation and potential hydrogen bonding sites.
The 4-nitrophenyl substituent represents a crucial pharmacophore that interacts specifically with polar residue tyrosine 912 in Son of Sevenless homolog 1 [4]. The nitro group (-NO₂) exhibits strong electron-withdrawing properties, significantly affecting the electronic distribution throughout the molecule and contributing to the binding affinity. Structure-activity relationship studies demonstrate that removal of this nitro functionality results in a three-fold decrease in inhibitory potency [4].
Multiple carbonyl groups throughout the structure, including ketone and lactone functionalities, contribute to the compound's electronic properties and potential for hydrogen bonding interactions. The extended conjugated system, spanning all three ring systems, creates a delocalized π-electron network that influences molecular planarity and electronic distribution patterns crucial for biological activity [3] [4].
NSC-658497 exhibits distinctive stereochemical features that are fundamental to its biological activity and molecular recognition properties. The compound contains no classical stereocenters but possesses two geometrically defined E/Z isomeric centers that establish its three-dimensional molecular architecture [5] [2]. Both double bonds adopt the Z-configuration, as indicated by the (3Z,5Z) designation in the International Union of Pure and Applied Chemistry nomenclature [3].
The Z,Z-geometric configuration is critical for optimal binding to Son of Sevenless homolog 1, as demonstrated through structure-activity relationship studies [4]. This specific geometric arrangement positions the benzopyran and nitrophenyl moieties in appropriate spatial orientations to interact with the hydrophobic cavity and polar residues within the target enzyme's catalytic site. Alternative geometric configurations would likely result in suboptimal binding affinity due to unfavorable steric interactions or inadequate complementarity with the binding pocket.
Conformational analysis reveals that NSC-658497 adopts a predominantly planar molecular geometry due to extensive π-conjugation throughout the molecular framework [4]. The conjugated system constrains torsional rotation around the connecting bonds, maintaining the molecule in a relatively rigid conformation that minimizes conformational entropy penalties upon binding to Son of Sevenless homolog 1. This conformational restriction contributes to the compound's selectivity and binding affinity.
The rhodanine ring adopts a slight envelope conformation typical of five-membered heterocycles, while the chromane ring system maintains planarity consistent with aromatic character. The methylene bridges connecting the ring systems exhibit restricted rotation due to conjugation with adjacent π-systems, effectively locking the molecular conformation in its bioactive state.
Molecular dynamics simulations and quantum mechanical calculations suggest that the preferred conformation in solution closely resembles the bound state, indicating minimal conformational reorganization upon target binding [10]. This preorganization contributes to favorable binding thermodynamics and explains the compound's competitive inhibition mechanism against Son of Sevenless homolog 1-Ras interactions.
The compound's achiral nature eliminates stereoisomeric complications in synthesis and biological evaluation, simplifying structure-activity relationship studies and pharmaceutical development considerations [5]. The absence of asymmetric centers means that all molecules within a sample population adopt identical three-dimensional configurations, ensuring consistent biological activity across the compound preparation.
The discovery and development of NSC-658497 employed a sophisticated rational design approach that integrated computational virtual screening with systematic experimental validation [4] [11]. The synthetic methodology began with structure-based virtual screening targeting the Ras catalytic site of Son of Sevenless homolog 1, utilizing the crystal structure of the Son of Sevenless homolog 1-Ras complex (Protein Data Bank identification 1XD2) as the foundation for molecular docking studies [4].
The computational screening process employed a multistage docking protocol applied to a subset of 118,500 drug-like synthetic compounds from the National Cancer Institute Drug Therapeutic Program Open Chemical Repository [4]. This systematic approach involved sequential filtering stages: initial screening of 30,000 candidates using limited sampling, refinement to 3,000 top hits with improved sampling parameters, and final selection of 135 high-confidence candidates through extensive sampling and clustering analysis based on binding affinity and pose consistency [4].
The virtual screening strategy targeted a specific hydrophobic cavity within the Son of Sevenless homolog 1 catalytic domain, formed by residues tryptophan 809, threonine 829, histidine 911, and lysine 939 [4]. Molecular docking simulations identified compounds capable of binding within this pocket while maintaining favorable interactions with surrounding polar residues, particularly tyrosine 912 which forms critical contacts with the nitrophenyl moiety of NSC-658497 [4].
Experimental validation employed a refined fluorescence-based guanine nucleotide exchange assay utilizing 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene-fluorescein labeled guanosine diphosphate nucleotide [4]. The Son of Sevenless homolog 1 REM-Cdc25 domains and H-Ras protein with c-terminal 21 amino acid truncation were expressed as histidine-tagged proteins in Escherichia coli and purified for biochemical screening [4].
From the initial screen of 36 selected compounds at 100 micromolar concentration, two active hits were identified: NSC-674954 and NSC-658497 [4]. NSC-658497 demonstrated complete inhibition of Son of Sevenless homolog 1 catalyzed Ras guanine nucleotide exchange factor reaction and was selected for comprehensive characterization and further development [4].
Structure-activity relationship studies involved systematic synthesis and evaluation of 13 structural analogues, examining modifications to both the benzopyran and nitrophenyl moieties [4]. These analogues included compounds with altered ring systems (A1-A3), modified benzopyran scaffolds (B1-B4), and varied nitrophenyl substituents (C1-C5), enabling detailed mapping of critical structural features essential for biological activity [4].
The synthetic approach demonstrated that the benzopyran moiety serves as an anchor within the hydrophobic cavity of Son of Sevenless homolog 1, while the nitrophenyl group provides essential polar interactions [4]. Elimination of the benzene ring while retaining pyran substitutions (Compound A1) resulted in slightly improved potency with an inhibition constant of 10.8 micromolar, indicating that the complete benzopyran system, while important, could be simplified without complete loss of activity [4].